molecular formula C12H10FN3O3 B2752472 N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-85-9

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2752472
CAS RN: 338774-85-9
M. Wt: 263.228
InChI Key: RVWVKRBVPOBYQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, free radical polymerization, and grafting processes . The exact synthesis process would depend on the specific structure of the compound and the desired end product .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) . These techniques can provide information about the compound’s bond lengths, bond angles, and overall molecular geometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on many factors. Typically, these reactions are studied using various spectroscopic techniques and computational methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Metabolic and Disposition Studies

Compounds structurally related to "N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide" have been extensively studied for their metabolism and disposition in biological systems. For example, studies using 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the selection of candidates for further development in drug discovery programs, highlighting the importance of understanding the metabolic fate and excretion balance of potential pharmaceuticals (Monteagudo et al., 2007).

Inhibition Studies

Another area of research interest is the investigation of compounds as inhibitors for various biological targets. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, for example, have been identified as potent and selective Met kinase inhibitors. Such studies are crucial for developing new therapeutic agents for treating diseases like cancer (Schroeder et al., 2009).

Antitumor Activity

The synthesis and evaluation of pyrimidine derivatives for their antitumor activity represent another significant application. The development of new 5-fluorouracil derivatives, aiming for compounds with fewer side effects and a broader margin of safety, involves the synthesis of pyrimidine acyclonucleosides. Such efforts contribute to the ongoing search for more effective cancer treatments (Rosowsky et al., 1981).

Synthesis of Fluorophores

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as key intermediates for the preparation of functional fluorophores. These compounds exhibit significant fluorescence properties, making them useful for applications in bioimaging and as fluorescent probes (Castillo et al., 2018).

Drug Metabolism

The metabolism of spleen tyrosine kinase inhibitors and their prodrugs has been studied to understand better their biotransformation in humans. Such research is vital for developing oral medications with optimized absorption and efficacy profiles (Sweeny et al., 2010).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of similar compounds. They include information on safe handling practices, personal protective equipment, and emergency procedures .

properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJAYKPZAZZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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